Cas no 1804135-24-7 (2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one)

2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one
-
- インチ: 1S/C10H9BrF2O2S/c1-5(11)9(14)6-2-3-8(16)7(4-6)15-10(12)13/h2-5,10,16H,1H3
- InChIKey: VUHBMVOMIPRZJR-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(=C(C=1)OC(F)F)S)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- XLogP3: 3.9
- トポロジー分子極性表面積: 27.3
2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013017693-500mg |
2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one |
1804135-24-7 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
Alichem | A013017693-1g |
2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one |
1804135-24-7 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Alichem | A013017693-250mg |
2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one |
1804135-24-7 | 97% | 250mg |
494.40 USD | 2021-06-25 |
2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-oneに関する追加情報
Recent Advances in the Study of 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one (CAS: 1804135-24-7)
The compound 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one (CAS: 1804135-24-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluoromethoxy group and a mercaptophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one, highlighting its efficient production through a multi-step process involving bromination and thiolation. The researchers emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. The study also noted the compound's ability to interact with cysteine residues in target proteins, suggesting its potential as a covalent inhibitor.
In another groundbreaking research published in Bioorganic & Medicinal Chemistry Letters (2024), the compound was investigated for its inhibitory effects on specific enzymes involved in inflammatory pathways. The results demonstrated significant inhibition of key pro-inflammatory enzymes, with IC50 values in the nanomolar range. This finding positions 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Further studies have explored the compound's pharmacokinetic properties. A preclinical study conducted by a team at the University of California, San Francisco (2024) revealed favorable absorption and distribution profiles in rodent models. The compound exhibited good oral bioavailability and minimal off-target effects, underscoring its potential for clinical development. However, the study also noted the need for further optimization to enhance metabolic stability.
The therapeutic potential of 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one extends beyond inflammation. Recent findings presented at the American Chemical Society National Meeting (2024) highlighted its efficacy in targeting cancer-related proteins. The compound showed selective inhibition of oncogenic kinases, leading to apoptosis in cancer cell lines. These results suggest a dual role for the compound in both anti-inflammatory and anti-cancer therapies.
Despite these promising findings, challenges remain in the development of 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one as a therapeutic agent. Issues such as potential toxicity and the need for targeted delivery systems are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the compound's transition from bench to bedside.
In conclusion, 2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one (CAS: 1804135-24-7) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural properties and demonstrated biological activities make it a valuable subject for ongoing and future research. Continued exploration of its mechanisms and therapeutic applications will likely yield significant advancements in the treatment of inflammatory and neoplastic diseases.
1804135-24-7 (2-Bromo-1-(3-(difluoromethoxy)-4-mercaptophenyl)propan-1-one) Related Products
- 7617-65-4(4-bromo-N,N-dimethylbutan-1-amine)
- 719282-08-3(2-chloro-5-(methylcarbamoyl)aminobenzoic acid)
- 2228147-80-4(4-(chloromethyl)-1-ethenyl-1H-pyrazole)
- 2680663-39-0(3-(2,2-Difluoroethoxy)-4-acetamidobenzoic acid)
- 497061-05-9(2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 902015-02-5(N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide)
- 2137895-70-4(2-{N-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)methyl]acetamido}acetic acid)
- 1220039-25-7(N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine)
- 104093-68-7(4-Piperidinepropanoic acid, b-methyl-, ethyl ester)
- 919759-29-8(methyl 2-{2-4-(ethanesulfonyl)phenylacetamido}thiophene-3-carboxylate)




